
2-(alpha-(2-(Diethylamino)ethoxy)phenethyl)pyridine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(alpha-(2-(Diethylamino)ethoxy)phenethyl)pyridine dihydrochloride is a complex organic compound with a unique structure that combines a pyridine ring with a phenethyl group and a diethylaminoethoxy side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(alpha-(2-(Diethylamino)ethoxy)phenethyl)pyridine dihydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-(Diethylamino)ethanol with a suitable phenethyl halide under basic conditions to form the diethylaminoethoxyphenethyl intermediate. This intermediate is then reacted with a pyridine derivative to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(alpha-(2-(Diethylamino)ethoxy)phenethyl)pyridine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenethyl derivatives.
Aplicaciones Científicas De Investigación
2-(alpha-(2-(Diethylamino)ethoxy)phenethyl)pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on cellular processes and as a tool for studying receptor-ligand interactions.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(alpha-(2-(Diethylamino)ethoxy)phenethyl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The diethylaminoethoxy side chain allows the compound to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-(Diethylamino)ethanol: A simpler compound with similar functional groups but lacking the pyridine and phenethyl components.
Phenethylamine: Shares the phenethyl structure but lacks the diethylaminoethoxy and pyridine components.
Pyridine derivatives: Compounds with a pyridine ring but different substituents.
Uniqueness
2-(alpha-(2-(Diethylamino)ethoxy)phenethyl)pyridine dihydrochloride is unique due to its combination of a pyridine ring, phenethyl group, and diethylaminoethoxy side chain. This unique structure allows it to interact with a wide range of molecular targets and undergo various chemical reactions, making it a versatile compound in scientific research.
Propiedades
Número CAS |
95423-89-5 |
|---|---|
Fórmula molecular |
C19H28Cl2N2O |
Peso molecular |
371.3 g/mol |
Nombre IUPAC |
N,N-diethyl-2-(2-phenyl-1-pyridin-2-ylethoxy)ethanamine;dihydrochloride |
InChI |
InChI=1S/C19H26N2O.2ClH/c1-3-21(4-2)14-15-22-19(18-12-8-9-13-20-18)16-17-10-6-5-7-11-17;;/h5-13,19H,3-4,14-16H2,1-2H3;2*1H |
Clave InChI |
KSHBAXVATITQGW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC(CC1=CC=CC=C1)C2=CC=CC=N2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-(Propane-2,2-diyl)bis(4-{2-[(prop-1-en-1-yl)oxy]propoxy}benzene)](/img/structure/B14364439.png)
![4,4'-[2-(4-Ethoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline)](/img/structure/B14364440.png)

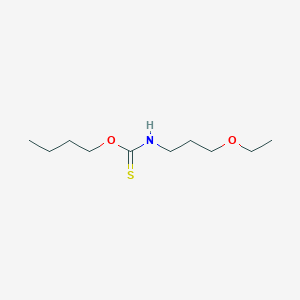
![1,4-Dimethyl-2-[(4-methyl-3-nitrophenyl)methyl]-5-nitrobenzene](/img/structure/B14364447.png)
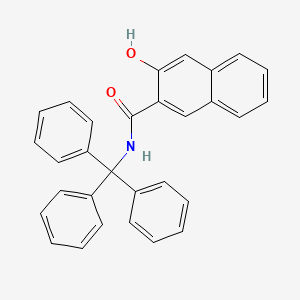
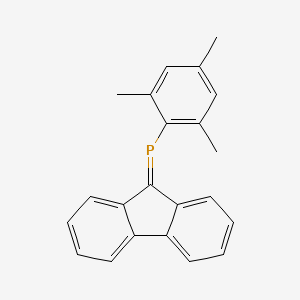
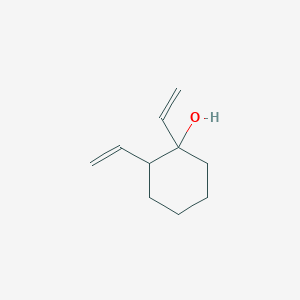

![3,3'-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridin-1-ium) diiodide](/img/structure/B14364471.png)

![1,4-Dipropyloctahydro-1H-1,4-ethanobenzo[7]annulene-2,3-dione](/img/structure/B14364480.png)
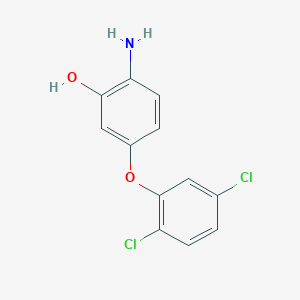
![5-[(Butylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14364506.png)
